molecular formula C24H19ClN2O3S2 B12010502 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12010502
M. Wt: 483.0 g/mol
InChI Key: MFRUCNIGAAOLFC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a methoxyphenyl group, and a thienopyrimidinone core, making it an interesting subject for research in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidinone Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with the thienopyrimidinone core.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts acylation reaction, where the methoxyphenyl group is introduced using an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Sulfanyl Linkage: This step involves the reaction of a thiol with an appropriate electrophile to form the sulfanyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, the compound could be investigated for its potential therapeutic properties. Its structural similarity to known bioactive molecules suggests it might have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its complex structure allows for the fine-tuning of these properties through chemical modifications.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features suggest it could inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-chlorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • **3-(4-bromophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • **3-(4-fluorophenyl)-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. The presence of both chlorophenyl and methoxyphenyl groups, along with the thienopyrimidinone core, provides a versatile platform for chemical modifications and functional studies.

This detailed article provides a comprehensive overview of the compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19ClN2O3S2

Molecular Weight

483.0 g/mol

IUPAC Name

11-(4-chlorophenyl)-10-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one

InChI

InChI=1S/C24H19ClN2O3S2/c1-30-17-5-2-4-14(12-17)19(28)13-31-24-26-22-21(18-6-3-7-20(18)32-22)23(29)27(24)16-10-8-15(25)9-11-16/h2,4-5,8-12H,3,6-7,13H2,1H3

InChI Key

MFRUCNIGAAOLFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

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